molecular formula C10H9N B1362556 1-Phenylcyclopropanecarbonitrile CAS No. 935-44-4

1-Phenylcyclopropanecarbonitrile

Cat. No. B1362556
CAS RN: 935-44-4
M. Wt: 143.18 g/mol
InChI Key: ZHFURHRJUWYDKG-UHFFFAOYSA-N
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Patent
US08153626B2

Procedure details

To a solution of 1-phenylcyclopropanecarbonitrile (0.5 g, 3.5 mmol) in 5 mL of chloroform was added 0.5 mL of ClSO3H at 0° C. After stirring at rt stirred overnight, the reaction mixture was poured into ice-water (50 mL) and the product was extracted with CHCl3 (75 mL). The extracts were washed with water (50 mL) and brine (50 mL), dried over anhydrous MgSO4, and concentrated to give the title compound. 1H NMR (500 MHz, CD3OD): δ 8.08 (2H, d), 7.77 (2H, d), 1.60 (2H, t), 1.21 (2H, t).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([C:10]#[N:11])[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:12][S:13](O)(=[O:15])=[O:14]>C(Cl)(Cl)Cl>[C:10]([C:7]1([C:1]2[CH:6]=[CH:5][C:4]([S:13]([Cl:12])(=[O:15])=[O:14])=[CH:3][CH:2]=2)[CH2:8][CH2:9]1)#[N:11]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CC1)C#N
Name
Quantity
0.5 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
50 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with CHCl3 (75 mL)
WASH
Type
WASH
Details
The extracts were washed with water (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1(CC1)C1=CC=C(C=C1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.